molecular formula C12H18N2O2 B1275451 2-(2-Isopropylphenoxy)propanohydrazide CAS No. 669737-46-6

2-(2-Isopropylphenoxy)propanohydrazide

Cat. No.: B1275451
CAS No.: 669737-46-6
M. Wt: 222.28 g/mol
InChI Key: VNROMPJDAZOFSX-UHFFFAOYSA-N
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Description

It is a hydrazide derivative of 2-(2-isopropylphenoxy)propanoic acid and has the molecular formula C12H18N2O2.

Scientific Research Applications

2-(2-Isopropylphenoxy)propanohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of “2-(2-Isopropylphenoxy)propanohydrazide” is not specified in the available sources. It’s important to note that the mechanism of action for a compound can depend on its intended use, which in this case is for research purposes only.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenoxy)propanohydrazide typically involves the reaction of 2-(2-isopropylphenoxy)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylphenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isopropylphenoxy)propanoic acid: The parent compound from which 2-(2-Isopropylphenoxy)propanohydrazide is derived.

    2-(2-Isopropylphenoxy)propanoic acid hydrazide: A closely related compound with similar structural features.

    2-(2-Isopropylphenoxy)propanoic acid methyl ester: Another derivative with different functional groups.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)10-6-4-5-7-11(10)16-9(3)12(15)14-13/h4-9H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNROMPJDAZOFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396163
Record name 2-(2-isopropylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669737-46-6
Record name 2-(2-isopropylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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